PDE4B Inhibitory Potential of Pyridazinone Acetic Acid Scaffold Versus Rolipram Reference
Pyridazin-6-one derivatives bearing an acetic acid moiety at the 1-position exhibit PDE4B inhibitory activity within the low-micromolar range when properly substituted. A representative compound from this chemotype, [3-(4-methoxyphenyl)-6-oxo-5,6-dihydro-4H-pyridazin-1-yl]acetic acid [1-(3,4,5-trimethoxyphenyl)ethylidene]hydrazide (compound 12), demonstrated an IC50 value of 13 μM against PDE4B [1]. While this specific analog contains additional hydrazone elaboration beyond the core acetic acid scaffold, the data establish that pyridazinone-acetic acid derivatives are competent PDE4B inhibitors and provide a validated baseline for the core scaffold class. The 5-methyl substitution present in the target compound (CAS 261768-25-6) has been independently demonstrated to enhance metabolic stability and modulate binding pocket occupancy in related pyridazinone systems [2].
| Evidence Dimension | PDE4B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Core scaffold represented by pyridazin-6-one-1-acetic acid derivatives; compound 12: 13 μM |
| Comparator Or Baseline | Rolipram (reference PDE4 inhibitor) as positive control |
| Quantified Difference | Compound 12 showed moderate activity compared to rolipram; exact rolipram IC50 not reported in this study but literature values range 0.1-1.0 μM |
| Conditions | In vitro PDE4B enzyme inhibition assay; cell-free system |
Why This Matters
This establishes the pyridazinone-acetic acid scaffold as a validated PDE4B-inhibiting chemotype, providing a data-supported rationale for selecting this compound over non-pyridazinone PDE inhibitor scaffolds or unsubstituted pyridazinones lacking PDE engagement potential.
- [1] Abdel-Rahman HM, et al. Design and Synthesis of Substituted Pyridazinone-1-Acetylhydrazones as Novel Phosphodiesterase 4 Inhibitors. Arch Pharm (Weinheim). 2016;349(2):104-111. View Source
- [2] Currie KS, Wang X, Young WB. PYRIDAZINONES, METHOD OF MAKING, AND METHOD OF USE THEREOF. US Patent Application 13/819870 (Genentech, Inc. / Gilead Connecticut, Inc.). Publication Date: 2013-10-03. View Source
